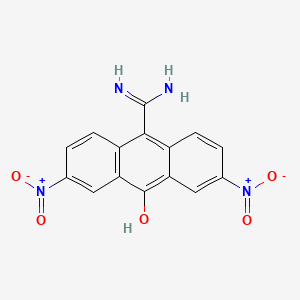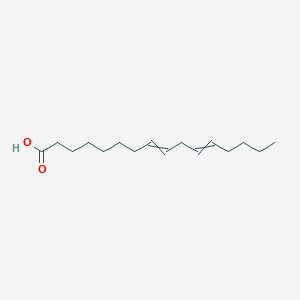![molecular formula C13H14BrClO3S B14317947 5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate CAS No. 111718-76-4](/img/structure/B14317947.png)
5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate is an organic compound with the molecular formula C13H14BrClO3S . This compound features a bicyclic heptane structure with a chlorine atom and a bromobenzene sulfonate group attached. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate typically involves the reaction of 5-chlorobicyclo[2.2.1]hept-2-ene with 4-bromobenzenesulfonyl chloride under suitable conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The bicyclic structure can be oxidized or reduced under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the bicyclic structure.
Applications De Recherche Scientifique
5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The sulfonate group can participate in various chemical reactions, while the bicyclic structure provides rigidity and specific spatial orientation, influencing how the compound interacts with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-Chlorobicyclo[221]heptan-2-yl 4-bromobenzene-1-sulfonate is unique due to the presence of both a bicyclic heptane structure and a bromobenzene sulfonate group
Propriétés
Numéro CAS |
111718-76-4 |
|---|---|
Formule moléculaire |
C13H14BrClO3S |
Poids moléculaire |
365.67 g/mol |
Nom IUPAC |
(5-chloro-2-bicyclo[2.2.1]heptanyl) 4-bromobenzenesulfonate |
InChI |
InChI=1S/C13H14BrClO3S/c14-10-1-3-11(4-2-10)19(16,17)18-13-7-8-5-9(13)6-12(8)15/h1-4,8-9,12-13H,5-7H2 |
Clé InChI |
VENAOVRKEBHQBT-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1CC2Cl)OS(=O)(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


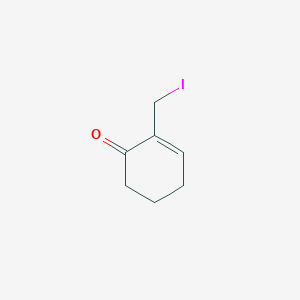
![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)

![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)

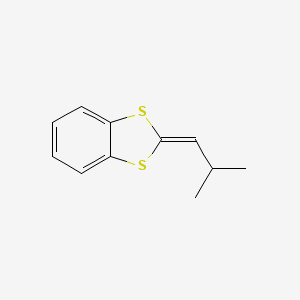
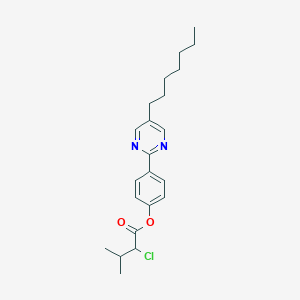
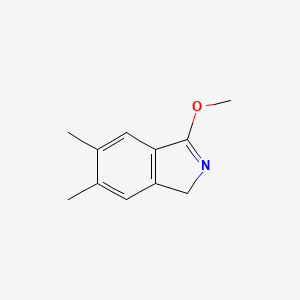
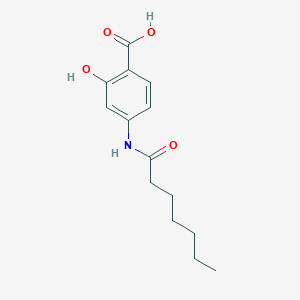

![4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline](/img/structure/B14317921.png)
![4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14317924.png)
